molecular formula C18H20N2O2S B5822242 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide

Cat. No. B5822242
M. Wt: 328.4 g/mol
InChI Key: PPKFKRLQCYLQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, also known as DMTA, is a chemical compound that has been studied extensively in scientific research. It is a member of the thioamide family of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act by binding to specific proteins or enzymes in cells, leading to changes in cellular function and signaling pathways. It has been found to have a high affinity for certain proteins, including the estrogen receptor and the androgen receptor.
Biochemical and Physiological Effects:
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been found to have a variety of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory effects, and neuroprotective effects. It has also been found to have potential applications in the treatment of metabolic disorders and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide in laboratory experiments is its high potency and specificity, which allows for precise targeting of specific proteins or enzymes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and other diseases, and its use as a tool for studying protein-ligand interactions. Additionally, further research is needed to determine the optimal dosing and administration of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide for various applications.

Synthesis Methods

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide can be synthesized using a variety of methods, including reaction of 2,6-dimethylaniline with carbon disulfide and chloroacetic acid, followed by reaction with 4-methylphenol. The resulting compound can then be purified using standard laboratory techniques.

Scientific Research Applications

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been studied extensively in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to have a variety of potential applications, including as a therapeutic agent for cancer, as a tool for studying protein-ligand interactions, and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12-7-9-15(10-8-12)22-11-16(21)19-18(23)20-17-13(2)5-4-6-14(17)3/h4-10H,11H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKFKRLQCYLQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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